Lithium tri-tert-butoxyaluminum hydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

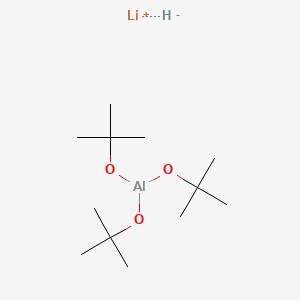

Lithium tri-tert-butoxyaluminum hydride is a stable, mild reducing agent used in organic synthesis. It is known for its selective reduction capabilities, particularly in reducing aldehydes and ketones in the presence of esters . This compound is represented by the chemical formula LiAlH[OC(CH₃)₃]₃ and has a molecular weight of 254.27 g/mol .

准备方法

The preparation of lithium tri(tert-butoxy)aluminum hydride involves several steps:

Synthesis of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.

Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.

Formation of Lithium Tri(tert-butoxy)aluminum Hydride: Lithium aluminum hydride reacts with tert-butanol in ether to yield lithium tri(tert-butoxy)aluminum hydride.

化学反应分析

Reduction of Acid Chlorides to Aldehydes

LiAlH(Ot-Bu)₃ is most widely used to reduce acid chlorides (RCOCl) to aldehydes (RCHO) under mild conditions. This reaction proceeds via nucleophilic acyl substitution , where the bulky tert-butoxy groups limit over-reduction to alcohols .

General Reaction:

RCOCl+LiAlH(Ot-Bu)3→RCHO+LiAl(Ot-Bu)3Cl

Mechanism:

-

Hydride Transfer : The hydride ion (H⁻) attacks the electrophilic carbonyl carbon of the acid chloride.

-

Elimination : The chloride ion (Cl⁻) is expelled, forming the aldehyde .

Key Features:

-

Superior to Rosenmund’s catalyst (Pd/BaSO₄ with H₂) due to fewer side reactions and compatibility with sensitive functional groups .

| Reagent | Substrate | Product | Advantages |

|---|---|---|---|

| LiAlH(Ot-Bu)₃ | RCOCl | RCHO | Selective, avoids over-reduction; no H₂ gas needed |

| Pd/BaSO₄ (Rosenmund) | RCOCl | RCHO | Requires H₂; risk of over-reduction |

Example:

Benzoyl chloride reduces to benzaldehyde in >90% yield at -78°C .

Reduction of Amides to Aldehydes

LiAlH(Ot-Bu)₃ enables the conversion of amides to aldehydes through imidate intermediates . This method is critical in synthesizing pharmaceuticals like gemcitabine .

Reaction Pathway:

-

Activation : Amides react with ethyl triflate (EtOTf) to form imidates.

-

Hydride Transfer : LiAlH(Ot-Bu)₃ reduces the imidate to a hemiaminal.

RCONR’2EtOTfRC(OR”)=NR’LiAlH(Ot-Bu)3RCH(OR”)NH2H2ORCHO

Conditions:

Scope:

Functional Group Selectivity

LiAlH(Ot-Bu)₃ exhibits remarkable chemoselectivity:

-

Reduces : Acid chlorides, amides, and ketones (under specific conditions) .

-

Inert Toward : Esters, nitriles, epoxides, and alkyl halides .

Comparison with LiAlH₄:

| Reagent | Acid Chlorides | Esters | Amides | Nitriles |

|---|---|---|---|---|

| LiAlH(Ot-Bu)₃ | RCHO | No | RCHO | No |

| LiAlH₄ | RCH₂OH | RCH₂OH | RCH₂NH₂ | RCH₂NH₂ |

科学研究应用

Medicinal Chemistry

One of the most notable applications of lithium tri-tert-butoxyaluminum hydride is in the synthesis of pharmaceuticals. It has been utilized in the reduction of steroidal ketones, which are critical intermediates in the production of various therapeutic agents, including cancer treatments like gemcitabine .

Case Study: Synthesis of Gemcitabine

- Process : The reduction of a steroidal ketone using this compound was demonstrated to yield gemcitabine effectively.

- Outcome : This method provided a high-selectivity reduction pathway that minimized side reactions, which are common with more aggressive reducing agents like lithium aluminum hydride.

Organic Synthesis

This compound is extensively used in organic synthesis for the selective reduction of carbonyl compounds, including esters and amides.

Applications:

- Reduction of Acid Halides : It selectively reduces acid halides to aldehydes without affecting other functional groups . This selectivity is crucial in multi-step syntheses where maintaining functional group integrity is necessary.

- Hydroboration Reactions : The compound has been employed as a catalyst in hydroboration reactions, facilitating the conversion of alkenes to alkyl boronates efficiently .

| Reaction Type | Reactants | Products | Selectivity |

|---|---|---|---|

| Reduction of Acid Halides | Acid Halide + LiAlH(O-t-Bu)3 | Aldehyde | High |

| Hydroboration | Alkene + Pinacolborane | Alkyl Boronate | Good Yield |

Agricultural Chemicals

In the field of agricultural chemistry, this compound has been identified as a useful reagent for synthesizing agrochemicals. Its ability to selectively reduce ketones and esters makes it valuable for creating active ingredients in pesticides and herbicides .

Industrial Applications

The compound's utility extends into industrial applications where it serves as a reducing agent in various chemical processes. Its stability and selectivity make it a preferred choice over more reactive alternatives that may lead to unwanted by-products.

作用机制

The mechanism of action of lithium tri(tert-butoxy)aluminum hydride involves nucleophilic acyl substitution. The hydride ion from the compound attacks the carbonyl carbon of the substrate, leading to the formation of an intermediate, which then eliminates a leaving group to form the final reduced product . The bulky tert-butoxy groups help modulate the reactivity, ensuring selective reduction .

相似化合物的比较

Lithium tri-tert-butoxyaluminum hydride is compared with other reducing agents such as:

Lithium Aluminum Hydride (LiAlH₄): While LiAlH₄ is a more reactive reducing agent, lithium tri(tert-butoxy)aluminum hydride offers greater selectivity due to its bulkier tert-butoxy groups.

Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al): Red-Al is another selective reducing agent, but lithium tri(tert-butoxy)aluminum hydride is preferred for specific reductions due to its stability and mildness.

Lithium Tri-tert-butoxyaluminodeuteride: This compound is similar but contains deuterium, making it useful in isotopic labeling studies.

This compound stands out for its selective reduction capabilities and mild reactivity, making it a valuable tool in both academic and industrial research.

属性

分子式 |

C12H28AlLiO3 |

|---|---|

分子量 |

254.3 g/mol |

IUPAC 名称 |

lithium;hydride;tris[(2-methylpropan-2-yl)oxy]alumane |

InChI |

InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+3;+1;-1 |

InChI 键 |

HCDSTARONIHDMB-UHFFFAOYSA-N |

规范 SMILES |

[H-].[Li+].CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。